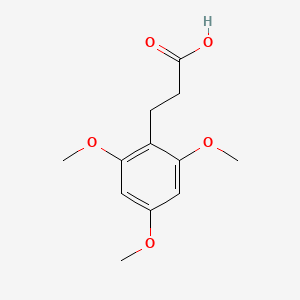

3-(2,4,6-Trimethoxyphenyl)propanoic acid

Description

Contextualization within Phenylpropanoic Acid Chemical Space

3-(2,4,6-Trimethoxyphenyl)propanoic acid is a member of the phenylpropanoic acid class of organic compounds. Phenylpropanoic acids, also known as hydrocinnamic acids, are characterized by a benzene (B151609) ring linked to a propanoic acid moiety. wikipedia.orgdrugbank.com This structural framework is found in a variety of naturally occurring and synthetic molecules and serves as a versatile scaffold in medicinal chemistry and materials science. wikipedia.orghumanjournals.com

The parent compound, 3-phenylpropanoic acid, has a wide range of applications, including its use in cosmetics, as a food additive, and in the pharmaceutical industry. wikipedia.org The versatility of the phenylpropanoic acid structure allows for a wide array of derivatives through substitution on the phenyl ring. These substitutions can significantly influence the molecule's physical, chemical, and biological properties. The addition of methoxy (B1213986) groups, as seen in this compound, is a common strategy in medicinal chemistry to alter a compound's polarity, metabolic stability, and receptor-binding affinity.

Table 1: Comparison of this compound with Related Phenylpropanoic Acid Compounds

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-Phenylpropanoic acid | C9H10O2 | 150.17 | Unsubstituted phenyl ring |

| 3-(4-Hydroxyphenyl)propanoic acid | C9H10O3 | 166.17 | A hydroxyl group on the phenyl ring |

| This compound | C12H16O5 | 240.25 | Three methoxy groups at the 2, 4, and 6 positions of the phenyl ring |

| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | C12H16O5 | 240.25 | Three methoxy groups at the 3, 4, and 5 positions of the phenyl ring |

Rationale for Research on Compounds Bearing 2,4,6-Trimethoxyphenyl Moieties

The 2,4,6-trimethoxyphenyl (TMP) moiety is a key structural feature that imparts unique properties to a molecule, driving research into compounds that contain this group. The electron-donating nature of the three methoxy groups significantly increases the electron density of the phenyl ring, which can influence the molecule's reactivity and its interactions with biological targets.

In the realm of medicinal chemistry, the TMP scaffold is of considerable interest. For instance, derivatives containing the 3,4,5-trimethoxyphenyl group have been investigated for their potential as antimitotic agents, showing an ability to interfere with tubulin polymerization. nih.gov While distinct from the 2,4,6-substitution pattern, this highlights the general interest in trimethoxyphenyl structures for developing novel therapeutic agents. The specific substitution pattern of the methoxy groups can lead to different biological activities. For example, some studies have explored the anticancer potential of various trimethoxyphenyl-based analogues. nih.gov

Furthermore, the 2,4,6-trimethoxyphenyl group has found utility in synthetic organic chemistry. For example, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) is a known catalyst. acs.org This indicates the broader chemical interest in the reactivity and application of molecules containing this specific substitution pattern.

Current Research Landscape and Identified Gaps Pertaining to the Compound

The current body of scientific literature on this compound is relatively limited, especially when compared to its isomer, 3-(3,4,5-trimethoxyphenyl)propanoic acid. While general information regarding its chemical formula (C12H16O5) and molecular weight (240.25 g/mol ) is available, in-depth studies on its specific biological activities and potential applications are not extensively documented. chemicalbook.com

Some research has suggested that derivatives of this compound may possess antimicrobial, anti-inflammatory, and antioxidant properties. However, detailed structure-activity relationship (SAR) studies that are crucial for optimizing these activities are lacking. orientjchem.org The synthesis of this compound is generally described as achievable through the reaction of 2,4,6-trimethoxybenzaldehyde (B41885) with malonic acid or its derivatives, but detailed experimental studies and characterization data in the public domain are sparse.

A significant gap in the current research landscape is the lack of a comprehensive evaluation of the biological activity of this compound. While its isomeric counterpart, 3-(3,4,5-trimethoxyphenyl)propanoic acid, has been the subject of more extensive investigation, the specific effects of the 2,4,6-substitution pattern on biological systems remain largely unexplored. Further research is needed to fully characterize this compound, including detailed spectroscopic analysis, evaluation of its pharmacokinetic and pharmacodynamic profiles, and exploration of its potential therapeutic applications. The distinct electronic and steric properties conferred by the 2,4,6-trimethoxy substitution pattern warrant a more thorough investigation to uncover any unique biological activities or chemical properties that may differ from other trimethoxyphenylpropanoic acid isomers.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4,6-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDSCRCVTKEXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00996257 | |

| Record name | 3-(2,4,6-Trimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74737-05-6 | |

| Record name | 2,4,6-Trimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74737-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4,6-Trimethoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074737056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4,6-Trimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4,6-trimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2,4,6 Trimethoxyphenyl Propanoic Acid and Its Precursors

Retrosynthetic Analysis and Key Synthetic Disconnections for the Chemical Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(2,4,6-trimethoxyphenyl)propanoic acid, the analysis reveals two primary synthetic disconnections.

The most logical initial disconnection is at the Cα-Cβ single bond of the propanoic acid side chain. This simplifies the target molecule to a 2,4,6-trimethoxyphenylmethyl synthon and a two-carbon synthon bearing a carboxyl group. However, a more synthetically practical approach involves a functional group interconversion (FGI) strategy. The saturated propanoic acid side chain can be retrosynthetically derived from an α,β-unsaturated precursor, namely (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid. This leads to the key disconnection of the carbon-carbon double bond.

The (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid intermediate can be further disconnected through classic carbonyl condensation reactions. This disconnection points to 2,4,6-trimethoxybenzaldehyde (B41885) as the key precursor for the aromatic core and a two-carbon component, such as acetic anhydride (B1165640) (in the Perkin reaction) or malonic acid (in the Knoevenagel condensation). These disconnections form the basis of the most common and efficient synthetic pathways to the target molecule.

Classical and Contemporary Synthetic Routes to the Core Structure of this compound

The synthesis of this compound is typically achieved through a multi-step process that begins with the appropriately substituted benzaldehyde.

The primary starting material for the synthesis is 2,4,6-trimethoxybenzaldehyde. This aldehyde undergoes condensation reactions to form the carbon skeleton of the target molecule. Two classical methods are particularly relevant:

The Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid. tue.nlglpbio.com For the synthesis of the acrylic acid precursor, 2,4,6-trimethoxybenzaldehyde would be reacted with acetic anhydride and a weak base like sodium acetate (B1210297). researchgate.net The reaction typically requires heating to proceed effectively. researchgate.net

The Knoevenagel Condensation: A more versatile and widely used method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. rsc.orggoogle.com This reaction is often catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine) or an ammonium (B1175870) salt. rsc.orggoogle.com Recent advancements have focused on developing greener, solvent-free conditions for this reaction, using catalysts like ammonium bicarbonate. rsc.org A study has reported the successful Knoevenagel condensation of the sterically hindered 2,4,6-trimethoxybenzaldehyde, yielding the corresponding acrylic acid derivative in high yield. dtu.dk

The product of both the Perkin and Knoevenagel reactions is (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid. The final step in the synthesis of the target molecule is the reduction of the carbon-carbon double bond of this acrylic acid derivative.

The most common and efficient method for this transformation is catalytic hydrogenation . nih.govias.ac.in This process typically involves reacting the unsaturated acid with hydrogen gas in the presence of a heterogeneous catalyst. nih.gov Palladium on carbon (Pd/C) is a widely used and effective catalyst for this type of reduction. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The hydrogenation is highly selective for the alkene double bond, leaving the aromatic ring and the carboxylic acid group intact. ias.ac.in

Alternative methods, such as transfer hydrogenation, can also be employed. nih.gov This technique uses a hydrogen donor molecule, like formic acid or ammonium formate, in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. nih.govias.ac.in

A typical multi-step synthesis of this compound can be summarized as follows:

Step 1: Condensation. 2,4,6-trimethoxybenzaldehyde is reacted with malonic acid via a Knoevenagel condensation, often catalyzed by an amine in a suitable solvent, to produce (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid. The yields for this type of reaction are generally good to excellent, often exceeding 80-90% under optimized conditions. rsc.org

Step 2: Hydrogenation. The resulting (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid is then subjected to catalytic hydrogenation, typically using Pd/C as the catalyst and hydrogen gas. This reduction step is usually highly efficient, with yields often approaching quantitative levels. nih.gov

Catalytic Strategies in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in both key steps of the synthesis of this compound, enhancing reaction rates and selectivity.

For the initial Knoevenagel condensation , a variety of catalysts can be employed. While traditional methods often use stoichiometric amounts of bases like pyridine (B92270), modern approaches focus on catalytic amounts of more environmentally benign catalysts. rsc.orggoogle.com These include primary, secondary, and tertiary amines, as well as ammonium salts like ammonium bicarbonate. rsc.org The choice of catalyst can influence the reaction rate and yield.

In the subsequent hydrogenation step, the choice of catalyst is critical for the selective reduction of the alkene double bond. Noble metal catalysts are highly effective for this transformation.

| Catalyst | Description |

| Palladium on Carbon (Pd/C) | A highly efficient and commonly used heterogeneous catalyst for the hydrogenation of carbon-carbon double bonds. |

| Rhodium-based catalysts | Homogeneous rhodium complexes have been shown to be effective for the transfer hydrogenation of cinnamic acid derivatives using formic acid as a hydrogen source. ias.ac.in |

| Ruthenium on Carbon (Ru/C) | Another platinum group metal catalyst that can be used for hydrogenation, although it may also promote the reduction of the aromatic ring under more forcing conditions. |

The use of these catalysts allows the reactions to proceed under milder conditions and with higher efficiency than non-catalytic methods.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound.

For the Knoevenagel condensation , several parameters can be adjusted:

Catalyst: The choice and amount of catalyst can significantly impact the reaction. Studies on similar benzaldehydes have shown that ammonium bicarbonate can be a highly effective and green catalyst. rsc.org

Temperature: The reaction temperature influences the rate of condensation. For solvent-free conditions, temperatures around 90°C have been shown to be effective for various benzaldehydes. rsc.org

Solvent: While solvent-free conditions are often preferred for green chemistry, the choice of solvent can affect reactant solubility and reaction kinetics. rsc.org

Stoichiometry: The molar ratio of the reactants can be optimized. Reducing the excess of malonic acid to near-stoichiometric amounts can improve the atom economy of the reaction. rsc.org

For the catalytic hydrogenation step, the following conditions can be optimized:

Catalyst Loading: The amount of catalyst (e.g., Pd/C) can be minimized to reduce costs while maintaining a high reaction rate. nih.gov

Hydrogen Pressure: While atmospheric pressure is often sufficient, higher pressures can accelerate the reaction rate.

Solvent and Base: The choice of solvent and the addition of a base can influence the efficiency of transfer hydrogenation reactions. nih.gov For instance, in rhodium-catalyzed transfer hydrogenation, triethylamine (B128534) is often used as a base in conjunction with formic acid as the hydrogen donor. ias.ac.in

Temperature: The reaction temperature can be adjusted to achieve a reasonable reaction time without promoting side reactions. ias.ac.in

Below is a summary of typical conditions for the key reaction types involved in the synthesis.

| Reaction | Catalyst | Solvent | Temperature | Typical Yield |

| Knoevenagel Condensation | Ammonium Bicarbonate | Solvent-free | 90°C | >80% rsc.org |

| Knoevenagel Condensation | Piperidine/Pyridine | Ethanol | Reflux | Good to Excellent |

| Catalytic Hydrogenation | Pd/C | Ethanol | Room Temperature | >95% nih.gov |

| Transfer Hydrogenation | Rhodium complex | Varies | 65-85°C | Up to 95% ias.ac.in |

By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently and with high selectivity.

Green Chemistry Principles and Sustainable Synthetic Approaches

The growing emphasis on environmental stewardship within the chemical industry has spurred significant research into sustainable synthetic routes for fine chemicals, including this compound. Green chemistry principles, which focus on minimizing hazardous substances, maximizing atom economy, using renewable feedstocks, and improving energy efficiency, offer a framework for developing more eco-friendly methodologies. While specific green routes for this compound are not extensively documented, sustainable approaches can be extrapolated from the synthesis of its precursors and structurally related compounds.

Key areas for the application of green chemistry in the synthesis of this compound include the methylation of the phloroglucinol (B13840) core to form 1,3,5-trimethoxybenzene (B48636) and the reduction of the cinnamic acid intermediate.

Sustainable Methylation of Precursors

The synthesis of the crucial precursor, 1,3,5-trimethoxybenzene, traditionally involves the methylation of phloroglucinol using hazardous reagents like dimethyl sulfate. This classic approach is effective but raises significant environmental and safety concerns due to the high toxicity and carcinogenicity of the methylating agent.

In line with green chemistry principles, dimethyl carbonate (DMC) has emerged as a superior, environmentally benign alternative. nih.govunive.itresearchgate.net DMC is non-toxic, biodegradable, and its use, often with a simple base catalyst like potassium carbonate, avoids the formation of inorganic salt by-products. unive.itnih.gov This process enhances safety and simplifies purification. The reaction using DMC can be highly selective for mono-methylation, which is a valuable attribute in complex syntheses. unive.it The primary by-product, methanol, can be recycled back into the production of DMC, creating a more circular economic process. unive.it

| Parameter | Dimethyl Sulfate (Traditional) | Dimethyl Carbonate (Green Alternative) |

|---|---|---|

| Toxicity | High (Carcinogenic, Toxic) | Low (Non-toxic) |

| By-products | Inorganic salts (e.g., sodium sulfate) | Methanol (recyclable) |

| Atom Economy | Lower | Higher |

| Environmental Impact | High (Waste generation, hazardous reagent) | Low (Biodegradable, less waste) |

| Safety | Requires stringent handling protocols | Significantly safer to handle |

Greener Reduction Methodologies

A plausible synthetic route to this compound involves the catalytic hydrogenation of an unsaturated precursor, 3-(2,4,6-trimethoxyphenyl)acrylic acid (2,4,6-trimethoxycinnamic acid). Traditional hydrogenation methods often rely on high-pressure hydrogen gas, which poses significant safety risks associated with handling and storage.

Catalytic transfer hydrogenation (CTH) offers a safer and more sustainable alternative by using liquid hydrogen donors instead of gaseous hydrogen. researchgate.net Formic acid and its salts (like ammonium formate) are effective hydrogen donors for the reduction of cinnamic acid derivatives. researchgate.net This method can often be performed under milder conditions and, critically, allows for the use of environmentally friendly solvents like water. researchgate.net The use of water as a solvent not only improves safety and reduces costs but also aligns with the core tenets of green chemistry. Furthermore, energy efficiency can be improved through techniques like microwave-assisted synthesis, which has been shown to significantly accelerate reaction times for related syntheses. researchgate.netarkat-usa.org

| Technique | Hydrogen Source | Typical Catalyst | Solvent | Advantages |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation (CTH) | Formic Acid / Ammonium Formate | Palladium (e.g., PdCl2, Pd/C) | Water, Ethanol | Avoids pressurized H2 gas, milder conditions, use of green solvents. researchgate.net |

| Microwave-Assisted Synthesis | Various (including CTH donors) | Palladium, Rhodium | Water, Ethanol | Rapid heating, reduced reaction times, improved energy efficiency. researchgate.netresearchgate.net |

| Heterogeneous Catalysis | H2 Gas (at lower pressures if possible) | Ru/C, Pd/C | Various | Catalyst is easily recoverable and reusable, minimizing waste. asianpubs.orgresearchgate.net |

Emerging Sustainable Strategies

Beyond optimizing specific reaction steps, broader sustainable strategies are being developed. For instance, solvent-free reaction conditions represent a significant step forward in green synthesis. Research on the structurally similar phloretic acid has demonstrated the feasibility of solvent-free Fischer esterification, a method that entirely eliminates the need for organic solvents, thereby preventing pollution at the source and simplifying product work-up. researchgate.netrsc.orglist.lu

Biocatalysis presents another frontier for the sustainable production of phenylpropanoic acids and their precursors. researchgate.netcphi-online.comnih.gov The use of engineered microorganisms, such as Escherichia coli, or isolated enzymes like phenylalanine ammonia (B1221849) lyase, can enable the synthesis of compounds like trans-cinnamic acid from simple, renewable feedstocks under mild, aqueous conditions. nih.govresearchgate.net This approach offers a highly sustainable and flexible alternative to traditional chemical synthesis, paving the way for the bio-based production of complex molecules. nih.gov

Structural Elucidation and Advanced Characterization of 3 2,4,6 Trimethoxyphenyl Propanoic Acid

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for mapping the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimentally recorded spectra for 3-(2,4,6-Trimethoxyphenyl)propanoic acid are not readily accessible, a theoretical analysis based on its structure allows for the prediction of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The symmetry of the 2,4,6-trimethoxyphenyl group significantly simplifies the aromatic region.

Aromatic Protons (H-3', H-5'): Due to the symmetrical substitution pattern, the two protons on the aromatic ring are chemically equivalent and are expected to appear as a single signal, a singlet, typically in the range of δ 6.0-6.5 ppm.

Methoxy (B1213986) Protons (-OCH₃): The two methoxy groups at positions 2' and 6' are equivalent and would produce a singlet integrating to six protons. The methoxy group at position 4' is unique and would produce a separate singlet integrating to three protons. These signals are anticipated to appear in the δ 3.7-3.9 ppm range.

Propanoic Acid Protons (-CH₂CH₂COOH): The two methylene (B1212753) groups of the propanoic acid chain will appear as two distinct triplets due to spin-spin coupling with each other. The methylene group adjacent to the aromatic ring (α-CH₂) would likely resonate around δ 2.8-3.0 ppm, while the methylene group adjacent to the carboxyl group (β-CH₂) would be slightly downfield, around δ 2.5-2.7 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, and its position can be concentration-dependent.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -COOH | > 10.0 | Broad Singlet | 1H |

| H-3', H-5' | 6.0 - 6.5 | Singlet | 2H |

| 4'-OCH₃ | 3.7 - 3.9 | Singlet | 3H |

| 2',6'-OCH₃ | 3.7 - 3.9 | Singlet | 6H |

| α-CH₂ | 2.8 - 3.0 | Triplet | 2H |

| β-CH₂ | 2.5 - 2.7 | Triplet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 175-180 ppm.

Aromatic Carbons: Due to symmetry, four signals are expected for the six aromatic carbons. The oxygen-substituted carbons (C-2', C-4', C-6') would be significantly downfield (δ 155-165 ppm), while the proton-bearing carbons (C-3', C-5') and the carbon attached to the propyl chain (C-1') would appear at distinct, more upfield positions.

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups are expected in the δ 55-60 ppm region. Two signals would be anticipated, one for the equivalent 2'- and 6'-methoxy groups and another for the 4'-methoxy group.

Propanoic Acid Carbons (-CH₂CH₂-): The two methylene carbons would appear in the aliphatic region, typically between δ 20-40 ppm.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| C-2', C-4', C-6' | 155 - 165 |

| C-1' | ~110 - 120 |

| C-3', C-5' | ~90 - 100 |

| 2',4',6'-OCH₃ | 55 - 60 |

| β-CH₂ | ~35 |

| α-CH₂ | ~25 |

2D NMR Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals, confirming the connectivity between the trimethoxyphenyl ring and the propanoic acid side chain.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₂H₁₆O₅), the calculated exact mass is 240.0998 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent molecular ion peak corresponding to this mass. Depending on the mode of analysis, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 241.1070 or the deprotonated molecule [M-H]⁻ at m/z 239.0925. The high accuracy of the mass measurement allows for the confident determination of the elemental composition, C₁₂H₁₆O₅, distinguishing it from other isobaric compounds.

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of its functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected between 1700-1725 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would produce several peaks in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.

C-O Stretches: Strong bands corresponding to the aryl-alkyl ether C-O stretching and the carboxylic acid C-O stretching are expected in the fingerprint region, typically between 1050-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a characteristic fingerprint. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Interactive Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | IR | Strong, Broad |

| Aromatic CH | C-H stretch | 3000 - 3100 | IR, Raman | Medium |

| Aliphatic CH₂ | C-H stretch | 2850 - 2960 | IR, Raman | Medium |

| Carbonyl | C=O stretch | 1700 - 1725 | IR | Strong |

| Aromatic Ring | C=C stretch | 1580 - 1610 | IR, Raman | Medium-Strong |

| Ether / Acid | C-O stretch | 1050 - 1300 | IR | Strong |

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides its precise three-dimensional structure in the solid state.

Should this compound or a suitable derivative be crystallized, single-crystal X-ray diffraction would offer definitive proof of its structure. This technique would determine the exact bond lengths, bond angles, and torsion angles within the molecule.

A key structural feature of interest would be the conformation of the propanoic acid side chain relative to the plane of the aromatic ring. Furthermore, the analysis would reveal the intermolecular interactions that govern the crystal packing. For a carboxylic acid, the most prominent interaction is typically the formation of centrosymmetric hydrogen-bonded dimers between the carboxyl groups of two adjacent molecules. The analysis would precisely measure the geometry of this O-H···O hydrogen bond.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for both the purification of this compound after synthesis and for the assessment of its purity.

Isolation: Column chromatography is a standard technique for the purification of moderately polar organic compounds. For this molecule, a silica (B1680970) gel stationary phase would be effective. A mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) would be used. By gradually increasing the proportion of ethyl acetate, the compound can be effectively separated from non-polar impurities and more polar byproducts.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound. A reversed-phase C18 column would be suitable, with a mobile phase typically consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector, likely set to a wavelength around 254 nm where the aromatic ring absorbs, would be used for detection. A pure sample would exhibit a single major peak in the chromatogram, and the area of this peak relative to the total area of all peaks can be used to quantify the purity, which is often expected to be >98% for analytical standards.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for the separation, identification, and quantification of compounds in a mixture. For a novel or uncharacterized compound like this compound, HPLC method development would be a critical first step.

A typical HPLC analysis would involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time. These parameters would include the choice of stationary phase (the column), the mobile phase composition, flow rate, and detector wavelength. Given the structure of the compound—a propanoic acid with an aromatic ring—a reversed-phase column (such as a C18) would likely be the initial choice. The mobile phase would typically consist of a mixture of an aqueous component (often with a pH modifier like formic or acetic acid to ensure the carboxylic acid is in a single protonation state) and an organic solvent like acetonitrile or methanol.

Hypothetical HPLC Data Table:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | To be determined |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. For a compound like this compound, which has a carboxylic acid group, derivatization would likely be necessary to increase its volatility and thermal stability for GC analysis. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the acidic proton of the carboxylic acid to a trimethylsilyl (B98337) (TMS) group.

The GC would separate the derivatized compound from any impurities, and the mass spectrometer would then fragment the molecule and detect the resulting ions. The fragmentation pattern is a unique "fingerprint" that can be used to elucidate the structure of the molecule. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized compound, as well as characteristic fragment ions resulting from the loss of methoxy groups, the propanoic acid side chain, and other parts of the molecule.

Hypothetical GC-MS Data Table:

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected m/z values | To be determined |

In Vitro Biological Activities and Molecular Mechanisms of 3 2,4,6 Trimethoxyphenyl Propanoic Acid and Its Analogues

Investigation of Antimicrobial Potency (In Vitro)

The antimicrobial potential of phenylpropanoic acid derivatives has been a subject of scientific investigation, revealing a range of activities against various pathogenic microbes.

While specific data on the antibacterial effects of 3-(2,4,6-Trimethoxyphenyl)propanoic acid is not extensively detailed in the available literature, studies on its analogues provide significant insights into the potential efficacy of this class of compounds.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable structure-dependent antibacterial activity against a panel of multidrug-resistant pathogens. mdpi.com For instance, certain hydrazone derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) as low as 8 to 16 µg/mL. mdpi.com Furthermore, dihydrazide analogues have shown efficacy against Gram-negative pathogens, including carbapenemase-producing Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, with MIC values ranging from 32 to 64 µg/mL. nih.gov

Another study synthesized a series of 2-phenylpropionic acid derivatives and found that several compounds displayed promising antibacterial properties, with some showing efficacy comparable to the antibiotic chloramphenicol. nih.gov The antibacterial activity of these compounds was often linked to specific substitutions on the phenyl ring. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 3-Phenylpropanoic Acid Analogues

| Compound/Analogue | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Dihydrazide of 3-((4-hydroxyphenyl)amino)propanoic acid | P. aeruginosa AR-1114 | 32 |

| Dihydrazide of 3-((4-hydroxyphenyl)amino)propanoic acid | A. baumannii AR-0273 | 32 |

| Dihydrazide of 3-((4-hydroxyphenyl)amino)propanoic acid | E. coli AR-0001 | 64 |

| Hydrazone derivative with 4-NO2 phenyl substitution | S. aureus TCH-1516 | 16 |

| Hydrazone derivative with 4-NO2 phenyl substitution | E. faecalis AR-0671 | 8 |

This table is generated based on data from studies on analogues of this compound.

Analogues of this compound have also been evaluated for their effectiveness against fungal pathogens. mdpi.com Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited inhibitory activity against drug-resistant Candida species. mdpi.com The specific chemical modifications to the core structure were found to be critical in determining the antifungal potency.

In a broader context of related structures, chalcones, which share a common phenylpropanoid skeleton, have been tested against dermatophytes. For example, certain chalcone (B49325) derivatives showed effective antifungal activity against Trychophyton rubrum, with MIC values reported to be as low as 0.015 to 1.25 µg/mL. researchgate.net This suggests that the phenylpropanoic acid framework is a promising scaffold for the development of antifungal agents.

The precise mechanisms by which this compound and its analogues exert their antimicrobial effects are still under investigation, but studies on related compounds offer potential explanations.

One proposed mechanism for amino acid derivatives involves the inhibition of enzymes crucial for the synthesis of the bacterial cell wall. mdpi.com Specifically, enzymes in the MurA-F pathway, which are essential for the production of peptidoglycan, a key component of the cell wall, have been identified as potential targets. mdpi.com By disrupting this pathway, the compounds can compromise the structural integrity of the bacterial cell, leading to cell death.

Another potential mechanism, drawn from studies on compounds with similar physicochemical properties like local anesthetics, involves the disruption of the bacterial cytoplasmic membrane. mdpi.com This can lead to increased cell permeability, leakage of essential intracellular components, and ultimately, cell lysis. mdpi.com Other proposed actions include the inhibition of membrane-bound enzymes and the alteration of DNA synthesis. mdpi.com

Evaluation of Anti-Inflammatory Modulatory Effects (In Vitro)

The potential for phenylpropanoic acid derivatives to modulate inflammatory responses has been explored using various in vitro models.

A variety of in vitro assays have been employed to screen phenylpropanoic acid analogues for anti-inflammatory activity. A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins. Studies on 2-phenylpropionic acid derivatives have utilized COX enzyme inhibition assays to quantify their potency against both COX-1 and COX-2 isoforms. nih.govnih.gov

Other assays focus on the cellular events of inflammation. For example, the ability of 2-aryl-4,6-dimethoxy-1,3,5-triazines, which are structurally related, to inhibit the production of reactive oxygen species (ROS) by human polymorphonuclear cells (PMNs) has been measured. nih.gov Furthermore, the anti-adhesive effect of these compounds has been assessed by quantifying the adhesion of PMNs to human umbilical vein endothelial cells (HUVEC) that have been stimulated with various pro-inflammatory agents like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov

Table 2: Examples of In Vitro Assays for Anti-Inflammatory Effects of Analogues

| Assay Type | Biological Target/Process | Measured Outcome |

|---|---|---|

| Enzyme Inhibition Assay | Cyclooxygenase (COX-1 and COX-2) | Inhibition of prostaglandin (B15479496) synthesis |

| Cellular Assay | Reactive Oxygen Species (ROS) Production | Reduction in superoxide (B77818) anion levels |

| Cell Adhesion Assay | PMN adhesion to endothelial cells | Inhibition of cell-to-cell adhesion |

This table provides examples of assays used to evaluate the anti-inflammatory potential of analogues.

To investigate the anti-inflammatory effects of these compounds at a cellular level, specific cell models that mimic aspects of the inflammatory response are used.

Human polymorphonuclear cells (PMNs), also known as neutrophils, are primary cells involved in the acute inflammatory response. They have been used to study the effects of compounds on key inflammatory processes such as the production of ROS and adhesion to the vascular endothelium. nih.gov

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for the vascular endothelium. nih.gov Co-cultures of PMNs and HUVECs allow researchers to study the critical step of leukocyte-endothelial adhesion, a hallmark of inflammation, and how it is affected by test compounds. nih.gov These in vitro systems can be stimulated with pro-inflammatory mediators such as platelet-activating factor (PAF), N-formylmethionyl-leucyl-phenylalanine (FMLP), and phorbol (B1677699) myristate acetate (B1210297) (PMA) to induce an inflammatory state. nih.gov

Molecular Mechanisms of Anti-Inflammatory Effects (e.g., enzyme inhibition)

The anti-inflammatory mechanisms of compounds related to this compound involve the modulation of key inflammatory pathways and enzymes. Derivatives of 3,4,5-trimethoxybenzyl alcohol, structurally similar to trimethoxyphenyl propanoic acids, have been shown to inhibit cyclooxygenase (COX) enzymes. mdpi.com Specifically, certain synthesized derivatives demonstrated more potent inhibition of COX-2, the inducible isozyme responsible for prostaglandin release during inflammation, compared to the parent non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. mdpi.com

Further mechanistic studies on related benzoic acid derivatives reveal that their anti-inflammatory effects extend to the inhibition of pro-inflammatory cytokine production. researchgate.net One such derivative significantly decreased the production of nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in liposaccharide-stimulated microglial cells. researchgate.net This was achieved by markedly attenuating the nuclear translocation of the NF-κB p65 subunit and inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and JNK, key signaling molecules in the inflammatory cascade. researchgate.net

Studies on Antiprotozoal Efficacy (In Vitro)

Research on closely related analogues has demonstrated notable antiprotozoal activity, particularly against Leishmania. The analogue 3-(3,4,5-trimethoxyphenyl) propanoic acid (TMPP), purified from the fruits of the Amazonian plant Piper tuberculatum, was evaluated for its effects on Leishmania amazonensis promastigotes. scielo.brresearchgate.net The study revealed that TMPP exhibited a dose-dependent leishmanicidal effect. researchgate.net The concentration required to inhibit 50% of the parasite's growth (IC50) was determined to be 145 µg/mL. scielo.brresearchgate.net This finding identifies TMPP as a potential natural product candidate for the development of new antileishmanial drugs, though further studies are required. scielo.br

In broader studies, other novel chemical series have shown potent and selective in vitro activity against various Leishmania strains, including L. infantum and L. donovani. dndi.orgnih.gov These compounds demonstrated no cross-resistance with existing antileishmanial drugs, highlighting their potential for new treatment strategies. dndi.orgnih.gov

The precise molecular mechanism of action for 3-(3,4,5-trimethoxyphenyl) propanoic acid against Leishmania promastigotes has not yet been fully elucidated. scielo.br However, research into other antileishmanial compounds offers potential insights into the pathways that might be targeted. For instance, the mechanism of some 2-amino-4,6-dimethylpyridine (B145770) derivatives involves the reduction of protein and DNA synthesis in the parasite. nih.gov This suggests that potential protozoal targets could include enzymes and proteins essential for nucleic acid replication and protein translation. Further investigation is necessary to determine if trimethoxyphenyl propanoic acid and its analogues share similar molecular targets within the protozoan cell.

Exploration of Antiproliferative and Cytotoxic Activities (In Vitro)

Analogues of this compound have been screened against various cancer cell lines, demonstrating significant antiproliferative and cytotoxic effects in a dose-dependent manner.

A 3,4,5-trimethoxy ciprofloxacin (B1669076) chalcone hybrid (CCH) was tested against human liver carcinoma (HepG2) and breast cancer (MCF7) cell lines. The compound showed potent growth inhibition, with IC50 values varying based on the cell line and incubation time. nih.gov

| Cell Line | IC50 after 24h (µg/mL) | IC50 after 48h (µg/mL) |

|---|---|---|

| HepG2 | 22 | 5.6 |

| MCF7 | 54 | 11.5 |

Another study investigated a dock-derived compound, C3, which strongly inhibited cell viability in multiple cancer lines. Its efficacy was particularly noted in the aggressive and metastatic androgen-independent prostate cancer cell line, PC-3. researchgate.net

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| LNCaP | Androgen-Dependent Prostate Cancer | 10.28 |

| PC-3 | Androgen-Independent Prostate Cancer | ~0.8 |

| SH-SY5Y | Neuroblastoma | 18.57 |

These studies indicate that trimethoxyphenyl-containing structures can exhibit potent, dose-dependent cytotoxicity against a range of cancer cell types. nih.govresearchgate.net

The cytotoxic effects of trimethoxyphenyl analogues are often mediated through the induction of programmed cell death, or apoptosis. nih.gov Apoptosis is a controlled process involving distinct morphological and biochemical changes, such as membrane blebbing, nuclear condensation, and DNA fragmentation, which avoids the inflammatory response associated with necrosis. nih.govresearchgate.net

The 3,4,5-trimethoxy ciprofloxacin chalcone hybrid (CCH) was found to induce apoptosis in both HepG2 and MCF7 cells. nih.gov Mechanistic studies revealed that the compound's pro-apoptotic activity was linked to the up-regulation of the tumor suppressor protein p53. nih.gov Flow cytometry analysis confirmed this, showing a significant increase in the pre-G1 cell population, which is indicative of apoptosis, in cells treated with the compound. nih.gov

Cell death can be triggered through two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. capes.gov.brdntb.gov.ua The extrinsic pathway is activated by ligands such as TNF-α binding to cell surface receptors, leading to the activation of a caspase cascade, including caspase-8. dntb.gov.uanih.gov The intrinsic pathway involves the release of cytochrome c from the mitochondria, which also activates caspases. capes.gov.br Studies on the CCH analogue suggest its mechanism involves p53, a key regulator that can initiate the intrinsic pathway. nih.gov

Cell Cycle Analysis and Cell Growth Inhibition Studies

Comprehensive searches of available scientific literature did not yield specific data regarding the effects of this compound on cell cycle progression or its cell growth inhibition properties. While studies have been conducted on various analogues containing a trimethoxyphenyl moiety, the direct impact of this compound on these cellular processes remains uncharacterized. Research on structurally related compounds has indicated that the trimethoxyphenyl group can be a key pharmacophore in agents that interact with the cell cycle. For instance, certain trimethoxyphenyl-based analogues have been shown to induce cell cycle arrest, often at the G2/M phase, by interfering with microtubule dynamics. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Further investigation is required to determine if this compound can modulate the activity of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their associated cyclins, or if it can influence the integrity of the mitotic spindle, leading to cell growth inhibition.

Investigation of Other Enzyme and Receptor Interactions (In Vitro)

There is a notable absence of published research detailing the in vitro interactions of this compound with specific enzymes and receptors. The following subsections outline the areas where data is currently unavailable.

Biochemical Enzyme Assays (e.g., for specific metabolic enzymes or drug targets)

No specific data from biochemical enzyme assays for this compound are available in the reviewed literature. Enzyme inhibition or activation studies are crucial for understanding the mechanism of action of a compound and identifying its potential molecular targets. The trimethoxyphenyl scaffold is present in a number of enzyme inhibitors, but assays specific to this compound have not been reported.

Ligand Binding Studies with Isolated Receptors

Information from ligand binding studies to determine the affinity and selectivity of this compound for isolated receptors is not currently available. Such studies are essential for identifying the direct molecular targets of a compound and can provide insight into its potential pharmacological effects. While some trimethoxy-containing compounds have been investigated for their receptor binding profiles, this data does not extend to this compound.

Modulation of Intracellular Signaling Pathways

There is no available research on the modulation of intracellular signaling pathways by this compound. Understanding a compound's effects on signaling cascades, such as those involving protein kinases and second messengers, is fundamental to elucidating its cellular and physiological effects. The influence of this compound on key pathways involved in cell proliferation, survival, and differentiation has not been investigated.

Structure Activity Relationship Sar Studies and Computational Chemical Analysis

Elucidation of Key Structural Determinants for In Vitro Biological Activity

The biological action of a molecule is intrinsically linked to its three-dimensional structure and chemical properties. For derivatives of phenylpropanoic acid, the substitution pattern on the aromatic ring and the nature of the propanoic acid chain are critical factors that govern their interaction with biological targets.

The number and position of methoxy (B1213986) groups on the phenyl ring can dramatically alter a molecule's bioactivity by affecting its electronic properties, lipophilicity, and steric profile. Studies on various molecular scaffolds have consistently shown that the substitution pattern of methoxy groups is a key determinant of pharmacological effect.

For instance, research on 18F-labeled benzyl (B1604629) triphenylphosphonium cations demonstrated that the position of the methoxy group significantly impacts the compound's biological properties. nih.gov Analogs with a methoxy group in the para-position showed the highest uptake in heart tissue, whereas ortho- and meta-substitutions led to faster clearance from the liver. nih.gov This highlights how positional isomerism can directly influence pharmacokinetic properties like distribution and metabolism.

In a different class of compounds, 1-(2,5-dimethoxyphenyl)isopropylamine analogues, the affinity for serotonin (B10506) receptors (h5-HT2A and h5-HT2B) was found to be correlated with the lipophilicity of the substituent at the 4-position of the phenyl ring. nih.gov This suggests that the electronic and hydrophobic character imparted by substituents, including methoxy groups, plays a crucial role in receptor binding. nih.gov

Furthermore, in the context of anti-inflammatory agents, the trimethoxyphenyl moiety has been identified as a key feature for potent activity. Research on 2-(trimethoxyphenyl)-thiazoles as cyclooxygenase (COX) inhibitors found that the presence of the trimethoxy substitution pattern was crucial for their inhibitory effects. nih.gov These findings underscore the importance of the methoxy groups in establishing productive interactions within the active sites of target enzymes. nih.gov

Structure-activity relationship (SAR) studies on phenylpropanoic acid derivatives have shown that modifications to the molecular scaffold, particularly at the acid-bearing side chain, are relevant for activity. researchgate.net For example, converting the carboxylic acid to more lipophilic esters has been shown to yield derivatives with improved antiproliferative activity against human solid tumor cell lines. researchgate.net

In a study of β-hydroxy-β-arylpropanoic acids, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), the introduction of a hydroxyl group on the propanoic chain was a key feature of the investigated compounds, which showed significant anti-inflammatory activity. mdpi.com This indicates that substitutions along the alkyl chain can introduce new interaction points with biological targets, thereby modulating the pharmacological response. Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been explored as potential anticancer agents, demonstrating that modifications transforming the carboxylic acid into hydrazones can lead to compounds that reduce cancer cell viability and migration. nih.gov

The ability of a small molecule to bind to a protein target is highly dependent on its three-dimensional shape or conformation. The flexibility of the propanoic acid side chain in 3-(2,4,6-Trimethoxyphenyl)propanoic acid allows it to adopt various spatial arrangements, only some of which may be optimal for binding to a specific target.

The specific arrangement of the methoxy groups in the 2,4,6-positions also imposes steric constraints that influence the preferred conformation of the entire molecule. Computational studies, often using density functional theory (DFT), can determine the relative energies of different conformers and identify the most stable structures that are likely to be biologically relevant. mdpi.com

Rational Design of Analogues based on Established SAR Principles

Rational drug design utilizes the understanding of a molecule's SAR to create new analogues with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics. mq.edu.au The trimethoxyphenyl moiety is a well-established pharmacophore, and its combination with other structural motifs is a common strategy in the design of novel therapeutic agents. researchgate.netnih.govnih.gov

For example, in the design of new tubulin polymerization inhibitors, a key strategy involves combining the pharmacophoric groups of known anticancer drugs into a single molecular scaffold. nih.gov The 3,4,5-trimethoxyphenyl group, a feature of the potent tubulin inhibitor combretastatin (B1194345) A-4, is frequently incorporated into new designs to optimize cytotoxic potential. nih.gov Similarly, novel pyridine (B92270) derivatives bearing a trimethoxyphenyl group have been designed as colchicine (B1669291) binding site inhibitors, leveraging bioisosteric modifications to improve upon lead compounds. nih.gov

The process often involves:

Identifying the core scaffold: In this case, the 2,4,6-trimethoxyphenylpropanoic acid structure.

Analyzing SAR data: Understanding how changes to the methoxy groups and the propanoic acid chain affect a desired biological activity.

Scaffold hopping or modification: Replacing parts of the molecule with other functional groups (bioisosteres) or combining the core scaffold with other known pharmacophores to create hybrid molecules. researchgate.net This was demonstrated in the development of 5,6,7-trimethoxyflavan derivatives, which were designed through scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline. researchgate.net

This iterative process of design, synthesis, and biological evaluation allows for the systematic optimization of lead compounds.

Advanced Computational Modeling Techniques

Computational chemistry provides powerful tools for investigating molecular interactions and guiding drug design. Techniques like molecular docking and protein-ligand interaction analysis allow researchers to visualize and predict how a molecule like this compound might bind to a protein target at the atomic level. tjnpr.orgcecam.org

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com It is widely used to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand binding. researchgate.netnih.gov

In studies involving scaffolds similar to this compound, molecular docking has been instrumental. For instance, docking studies were performed on 2-(trimethoxyphenyl)-thiazole derivatives to investigate their binding modes within the active sites of COX-1 and COX-2 enzymes. nih.gov These simulations revealed plausible interactions, such as hydrogen bonds with key residues like Arg120 and Ser530, and hydrophobic contacts within the enzyme's binding pocket, which helped to explain the observed COX-2 selectivity of the lead compound. nih.gov

The analysis of protein-ligand interactions involves identifying the specific types of non-covalent forces that stabilize the complex, including hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. nih.govyoutube.com These interactions are crucial for binding affinity and selectivity. A systematic analysis of thousands of protein-ligand complexes from the Protein Data Bank (PDB) shows that while physiological compounds often rely on a greater number of hydrogen bonds, synthetic drugs frequently utilize hydrophobic interactions to achieve target selectivity. nih.gov Computational tools can calculate the energy of these interactions, providing a quantitative basis for understanding binding affinity and guiding the rational design of more potent inhibitors. researchgate.net

The table below summarizes the results from a molecular docking study of a selective COX-2 inhibitor (Compound A3) containing a trimethoxyphenyl moiety, illustrating the key interactions that contribute to its binding.

| Target Protein | Interacting Residue | Interaction Type |

|---|---|---|

| COX-2 | Arg120 | Hydrogen Bond |

| Tyr355 | Hydrogen Bond | |

| Ser530 | Hydrogen Bond | |

| Met522 | Hydrogen Bond | |

| Trp387 | Hydrogen Bond | |

| Leu352 | Hydrophobic | |

| Val349 | Hydrophobic | |

| Phe518 | Hydrophobic | |

| Gly526 | Hydrophobic | |

| Ala527 | Hydrophobic |

Data derived from a study on 2-(trimethoxyphenyl)-thiazole derivatives. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules. smu.eduresearchgate.net For this compound, DFT calculations can provide valuable insights into its chemical behavior. These calculations typically involve solving the Kohn-Sham equations to approximate the ground-state electron density of the molecule, from which various electronic properties can be derived. cmu.edu The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.gov

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy and carboxylic acid groups, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in drug discovery and development for predicting the activity of new chemical entities. nih.gov For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on its structural features.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). frontiersin.org Finally, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with the biological activity. alquds.edumdpi.com

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. mdpi.com For derivatives of this compound, a QSAR model could help in identifying which structural modifications are likely to enhance a desired biological effect. For instance, a model might reveal that increasing the hydrophobicity or altering the electronic properties of the phenyl ring could lead to improved activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Physicochemical | LogP (lipophilicity), Molar Refractivity |

| Topological | Wiener Index, Balaban Index |

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Steric | Molecular Volume, Surface Area |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. dntb.gov.ua For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with biological targets such as proteins or enzymes. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's potential energy surface and the identification of stable conformations. nih.gov

Conformational analysis is a key application of MD simulations. Molecules can often adopt multiple conformations, and understanding the distribution and stability of these conformers is crucial for comprehending their biological activity. nih.govmdpi.com MD simulations can reveal the preferred conformations of this compound in different environments, such as in a solvent or when bound to a receptor. nih.gov This information can be critical for understanding how the molecule fits into a binding site and exerts its biological effect.

Furthermore, MD simulations can be used to study the dynamics of the binding process itself. By simulating the interaction of this compound with a target protein, researchers can observe the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. dtic.mil This can provide a deeper understanding of the mechanism of action and can guide the design of new molecules with improved binding affinity. nih.gov The stability of the protein-ligand complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. nih.gov

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

| RMSD | Root-Mean-Square Deviation: Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |

| RMSF | Root-Mean-Square Fluctuation: Measures the fluctuation of individual atoms around their average positions, highlighting flexible regions of the molecule. |

| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds between the ligand and the target, crucial for binding affinity. |

| Binding Free Energy | Calculation of the free energy change upon binding, providing a quantitative measure of binding affinity. |

Derivatization and Analog Development for Targeted Applications

Synthesis of Novel Arylpropanoic Acid Analogues with Diverse Substitutions

The synthesis of novel analogs often involves modifying the substitution pattern on the aromatic ring or introducing entirely new ring systems to explore structure-activity relationships (SAR). A prominent strategy involves the synthesis of chalcone (B49325) derivatives, which are precursors to a wide range of heterocyclic compounds and are known for their broad biological activities. nih.gov

One established route begins with 2,4,6-trimethoxybenzene, which is synthesized by the methylation of phloroglucinol's phenolic hydroxyl groups. nih.gov This is followed by a Friedel-Crafts acylation to introduce an acetyl group, yielding the key intermediate, 1-(2,4,6-trimethoxyphenyl)ethan-1-one. nih.govsemanticscholar.org This intermediate can then undergo a Claisen-Schmidt condensation with various substituted benzaldehydes to produce a library of chalcone analogues. This method allows for the introduction of a wide array of substituents on the second phenyl ring, including electron-donating and electron-withdrawing groups, as well as heterocyclic rings. semanticscholar.org

For example, a series of chalcone derivatives based on the (E)-3-phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one scaffold has been synthesized and evaluated for potential anticancer activities. semanticscholar.org The introduction of different groups, such as a bromo substituent on a pyridine (B92270) ring, has been shown to significantly influence the biological potency of the resulting compound. nih.gov

Table 1: Examples of Synthesized (E)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one Analogues

| Compound ID | R Group (Substitution on second phenyl ring) |

|---|---|

| A7 | Phenyl |

| B3 | 5-Bromopyridin-2-yl |

| - | 3-Nitrophenyl |

Another approach involves the synthesis of 3,4-diaryl-1-hydroxymaleimides. This synthesis can start from an indole (B1671886) precursor which is then reacted with trimethoxyphenylacetic acid in a modified Perkin condensation to create a maleic anhydride (B1165640) intermediate. mdpi.com This anhydride can be subsequently converted to the desired 1-hydroxymaleimide, effectively creating a complex analog incorporating the trimethoxyphenyl moiety. mdpi.com

Chemical Modification of the Carboxylic Acid Functionality (e.g., esters, amides, prodrug design)

The carboxylic acid group of 3-(2,4,6-trimethoxyphenyl)propanoic acid is a prime site for chemical modification to create esters and amides. These modifications are fundamental in medicinal chemistry for altering a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. researchgate.net Esterification can be achieved through standard acid-catalyzed reactions with various alcohols, while amidation can be performed by activating the carboxylic acid (e.g., converting it to an acyl chloride) followed by reaction with a primary or secondary amine.

These derivatizations are central to the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. researchgate.net For parent drugs containing a carboxylic acid, esterification is a common strategy to create prodrugs with enhanced lipophilicity. This can improve the drug's ability to cross cell membranes and increase its oral bioavailability. researchgate.netorientjchem.org Once absorbed, these ester prodrugs are often cleaved by ubiquitous esterase enzymes in the blood, liver, or other tissues to regenerate the active carboxylic acid. researchgate.net

Similarly, converting the carboxylic acid to an amide can also be used in prodrug strategies, potentially altering the molecule's susceptibility to enzymatic cleavage and modifying its duration of action. orientjchem.org The choice of the specific alcohol or amine used for derivatization allows for fine-tuning of the prodrug's properties. orientjchem.org

Introduction of Diverse Pharmacophores for Multi-Targeting Strategies

A modern approach in drug design is the creation of hybrid molecules that incorporate multiple pharmacophores into a single chemical entity. This multi-target-directed ligand (MTDL) strategy aims to address complex diseases by modulating several biological targets simultaneously. mdpi.com The trimethoxyphenyl moiety itself is a recognized pharmacophore, often found in natural products with potent biological activity, such as Combretastatin (B1194345) A4. mdpi.com

This strategy can be implemented by covalently linking the this compound scaffold to other known pharmacophores. For instance, trimethoxyphenyl-based structures have been conjugated with indole moieties, another privileged scaffold in medicinal chemistry, to create novel hybrid compounds. mdpi.com Similarly, chalcone structures containing the 2,4,6-trimethoxyphenyl group have been hybridized with cinnamide moieties to generate compounds with potential antimitotic effects. nih.gov

The rationale behind this approach is that the resulting hybrid molecule may exhibit a synergistic or additive effect by interacting with the distinct targets of each individual pharmacophore. For example, cinnamic acid derivatives have been explored for their potential in developing agents for neurodegenerative diseases by targeting multiple factors like enzyme inhibition and Aβ accumulation. mdpi.com Applying this principle, the trimethoxyphenylpropanoic acid core could be linked to pharmacophores known to interact with targets relevant to cancer, inflammation, or neurodegeneration to create novel MTDLs.

Design of Chemical Probes and Conjugates for Biological Research

Beyond therapeutic applications, derivatives of this compound can be designed as chemical probes and conjugates for biological research. Chemical probes are essential tools for studying biological targets and pathways. nih.gov

A notable example involves the use of the tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) group as a derivatizing agent. researchgate.net Reagents such as S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate (B1210297) bromide have been synthesized and used for the pre-column derivatization of alcohols. This reaction forms positively charged TMPP acetyl esters, which can be detected with high sensitivity by techniques like electrospray ionization mass spectrometry (ESI-MS). researchgate.net While this specific reagent targets alcohols, similar phosphonium-based reagents can be designed to react with the carboxylic acid of the subject compound, thereby creating a permanently charged derivative for enhanced analytical detection.

Furthermore, the carboxylic acid functionality provides a convenient handle for bioconjugation, which is the process of linking a molecule to a biomolecule such as a protein or peptide. nih.govthegoodscentscompany.com By activating the carboxylic acid, the this compound molecule could be conjugated to amino groups on proteins (e.g., lysine (B10760008) residues). This could be used to study the distribution of the molecule in biological systems or to deliver it to specific cellular locations by attaching it to a targeting protein.

In Vitro Metabolic Studies and Biotransformation Pathways

Characterization of In Vitro Metabolic Stability

The assessment of a compound's metabolic stability is a critical early step in drug discovery, providing insights into its potential pharmacokinetic profile. This is typically determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nuvisan.com Key parameters derived from these studies include the intrinsic clearance (CLint) and the half-life (t½).

A hypothetical data table for the metabolic stability of 3-(2,4,6-Trimethoxyphenyl)propanoic acid in human liver microsomes might look as follows. Please note, this data is illustrative and not based on experimental results.

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| Concentration (µM) | 1 |

| Half-life (t½, min) | Not Determined |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Not Determined |

Identification of Phase I and Phase II Metabolites (In Vitro)

Biotransformation of xenobiotics generally occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

For this compound, potential Phase I metabolic pathways could include:

O-demethylation: Removal of one or more of the three methoxy (B1213986) groups to form hydroxylated metabolites.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the propanoic acid side chain.

Oxidation: Oxidation of the propanoic acid side chain.

Potential Phase II metabolic pathways could involve:

Glucuronidation: Conjugation of the hydroxylated metabolites with glucuronic acid.

Sulfation: Conjugation of the hydroxylated metabolites with a sulfonate group.

Without experimental data, the specific metabolites of this compound remain unidentified.

Enzymatic Systems Involved in Biotransformation

The primary enzyme systems responsible for Phase I metabolism are the cytochrome P450 (CYP) enzymes. To determine which specific CYP isozymes are involved in the metabolism of this compound, studies using a panel of recombinant human CYP enzymes would be necessary.

Phase II reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Species-Specific In Vitro Metabolic Profiles

The rate and pathway of drug metabolism can vary significantly between species. frontiersin.org Therefore, in vitro metabolic studies are often conducted using liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and compared to human-derived systems. nuvisan.com This information is crucial for selecting the most appropriate animal model for further non-clinical studies. As no specific data is available for this compound, a comparative table cannot be constructed.